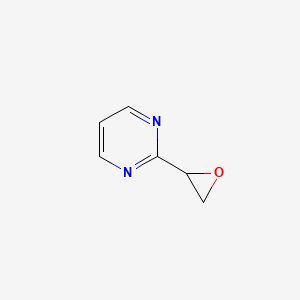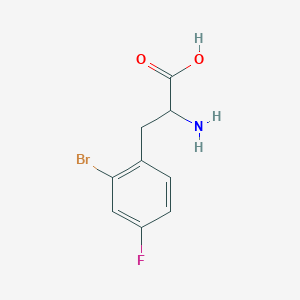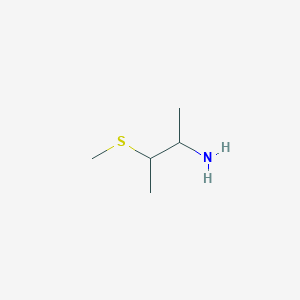![molecular formula C13H8ClNO2S B13554865 2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique structure, which includes a phenylethynyl group and a chloro substituent, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-chloro-1,3-thiazole with phenylacetylene under specific conditions to introduce the phenylethynyl group
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro substituent or the thiazole ring, leading to different reduced products.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups replacing the chloro substituent.
科学的研究の応用
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
What sets 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the acetic acid moiety, in particular, can influence its solubility and interaction with biological targets, making it distinct from its analogs.
特性
分子式 |
C13H8ClNO2S |
|---|---|
分子量 |
277.73 g/mol |
IUPAC名 |
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H8ClNO2S/c14-13-15-10(8-12(16)17)11(18-13)7-6-9-4-2-1-3-5-9/h1-5H,8H2,(H,16,17) |
InChIキー |
QSTCBVZRUSGWIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C(N=C(S2)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)


![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)







![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)

